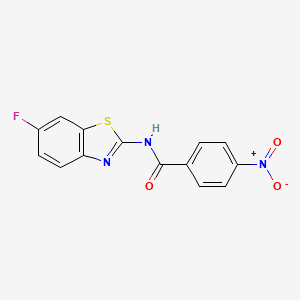

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3O3S/c15-9-3-6-11-12(7-9)22-14(16-11)17-13(19)8-1-4-10(5-2-8)18(20)21/h1-7H,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAKXRKYHBZSMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-ylamine with 4-nitrobenzoyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several scientific research applications:

Biology: The compound is studied for its antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as an anticancer agent.

Industry: It can be used in the development of new agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins essential for the survival and proliferation of microorganisms and cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Key Observations :

- Electronic Effects : The 4-nitro group in the target compound is more electron-withdrawing than the 4-trifluoromethyl group in ’s analog, which may influence binding to electron-rich biological targets .

- Solubility : The morpholine-containing analog () exhibits higher polarity due to the tertiary amine, suggesting improved aqueous solubility compared to the target compound .

Comparison with Target Compound :

- The target compound likely follows a similar N-acylation pathway, though its fluorinated benzothiazole precursor may require specialized reagents (e.g., fluorinated intermediates).

- Mechanochemical synthesis (as in ) could optimize yield and purity for scale-up .

Physicochemical Properties

Table 2: Calculated Properties of Select Analogs

*Estimated based on structural similarity.

Analysis :

- The target compound’s fluoro substituent slightly reduces logP compared to methyl analogs, balancing lipophilicity and solubility.

- High polar surface area (~66 Ų) suggests moderate membrane permeability, typical for nitro-containing compounds.

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, along with its mechanisms of action and relevant research findings.

- Molecular Formula: C14H8FN3O3S

- Molecular Weight: 317.30 g/mol

- Structure: The compound features a benzothiazole ring fused with a nitrobenzamide moiety, providing unique chemical reactivity and biological activity.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been tested against various bacterial strains and fungi, showing promising results:

| Microorganism | Activity (Minimum Inhibitory Concentration) |

|---|---|

| Staphylococcus aureus | 50 µg/ml |

| Escherichia coli | 100 µg/ml |

| Candida albicans | 75 µg/ml |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, it has demonstrated effectiveness against various cancer cell lines:

-

Cell Lines Tested:

- A431 (human epidermoid carcinoma)

- A549 (human non-small cell lung cancer)

- H1299 (human lung cancer)

-

Mechanism of Action:

- The compound appears to inhibit cell proliferation by inducing apoptosis and arresting the cell cycle.

- It affects key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation.

-

Research Findings:

- In vitro studies using the MTT assay revealed that this compound significantly reduced cell viability in treated cancer cells.

- Flow cytometry analyses indicated an increase in apoptotic cells after treatment with the compound.

Study 1: Synthesis and Evaluation of Benzothiazole Derivatives

A recent study synthesized several benzothiazole derivatives, including this compound. The evaluation showed that this compound significantly inhibited the proliferation of A431 and A549 cells while decreasing inflammatory cytokines IL-6 and TNF-α levels in macrophages .

Study 2: Antifungal Activity Assessment

Another investigation focused on the antifungal potential of benzothiazole derivatives against Candida species. This compound exhibited effective antifungal activity with a notable reduction in fungal growth at specific concentrations .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Signal Pathway Disruption: By affecting pathways like AKT and ERK, it disrupts processes essential for cell growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.